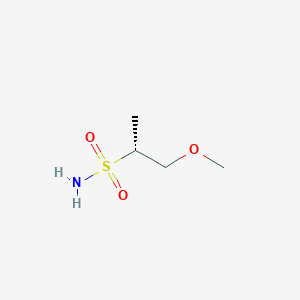

(2R)-1-methoxypropane-2-sulfonamide

Description

Contextualization of Chiral Sulfonamides in Contemporary Organic Synthesis

Chiral sulfonamides are organic compounds that feature a sulfonamide group attached to a chiral framework. They are widely recognized for their versatile applications in modern organic synthesis. acs.orgnih.gov These compounds often serve as:

Chiral Auxiliaries: These are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com By inducing facial selectivity, they guide the formation of a specific stereoisomer. numberanalytics.com After the desired transformation, the auxiliary can be cleaved and often recycled. wikipedia.orgchemeurope.com

Chiral Catalysts and Ligands: Chiral sulfonamides can be integral components of catalysts or ligands used in asymmetric catalysis, influencing the enantioselectivity of reactions. acs.orgresearchgate.net

Synthetic Intermediates: They are valuable building blocks in the synthesis of complex chiral molecules, including pharmaceuticals and natural products. nih.govresearchgate.net

The utility of chiral sulfonamides stems from their structural and electronic properties. The sulfonamide group can participate in hydrogen bonding and coordinate with metal centers, while the chiral scaffold provides a defined three-dimensional environment essential for stereocontrol. numberanalytics.com The development of novel chiral sulfonamides remains an active area of research, aiming to provide more efficient and selective tools for asymmetric synthesis. nih.govacs.org

Significance of the (2R)-Stereoisomer in Chiral Chemistry and Synthetic Building Blocks

The designation "(2R)" specifies the absolute configuration at the second carbon atom of the propane (B168953) chain in 1-methoxypropane-2-sulfonamide (B1464022). In chiral chemistry, the specific stereoisomer of a compound is paramount, as different enantiomers can exhibit vastly different biological activities and chemical reactivities. nih.gov

The (2R)-stereoisomer of 1-methoxypropane-2-sulfonamide is a valuable chiral building block . enamine.netmdpi.com This means it serves as a starting material or a key intermediate in the synthesis of more complex, enantiomerically pure molecules. The defined stereocenter in the (2R) configuration allows for the controlled introduction of chirality into a target molecule, which is a fundamental challenge in modern drug discovery and development. enamine.net The pharmaceutical industry, in particular, has an increasing demand for such chiral intermediates to improve the efficacy and safety of new drugs. mdpi.com

Overview of Current Research Trajectories for (2R)-1-methoxypropane-2-sulfonamide

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its role can be inferred from broader research trends in chiral sulfonamides and building blocks. Current research likely focuses on:

Development of Novel Synthetic Routes: Efficient and stereoselective methods for the synthesis of this compound itself are crucial for its availability as a building block.

Application in Asymmetric Synthesis: Investigating its use as a chiral auxiliary or as a precursor to chiral ligands for a variety of asymmetric transformations.

Incorporation into Biologically Active Molecules: Exploring the synthesis of new chemical entities containing the this compound moiety to evaluate their potential as therapeutic agents. Research into related structures, such as 2-methoxy-5-[(2R)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide, indicates the utility of similar chiral sulfonamide frameworks in the development of new compounds. google.com

The properties of the racemic form, 1-methoxypropane-2-sulfonamide, have been computationally predicted, providing foundational data that can be extended to the study of the pure stereoisomer. uni.lu

Structure

3D Structure

Properties

Molecular Formula |

C4H11NO3S |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

(2R)-1-methoxypropane-2-sulfonamide |

InChI |

InChI=1S/C4H11NO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)/t4-/m1/s1 |

InChI Key |

HZVYKFOIYCUEGP-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](COC)S(=O)(=O)N |

Canonical SMILES |

CC(COC)S(=O)(=O)N |

Origin of Product |

United States |

Stereochemical Considerations and Enantiomeric Control in Research

Absolute Configuration Assignment and Validation Methodologies

Determining the precise three-dimensional structure of a chiral molecule is a fundamental step in its characterization. The absolute configuration of a stereocenter, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, must be unambiguously assigned and validated through reliable analytical techniques. For (2R)-1-methoxypropane-2-sulfonamide, this assignment confirms the specific arrangement of the methoxymethyl, sulfamoyl, and methyl groups around the chiral carbon atom.

While standard spectroscopic methods like NMR and IR are essential for structural elucidation, they are typically insufficient for distinguishing between enantiomers. Advanced chiroptical spectroscopic techniques, which measure the differential interaction of a chiral molecule with polarized light, are employed for this purpose. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the molecule's absolute configuration. nih.gov For this compound, a VCD spectrum would be obtained experimentally and compared to a spectrum predicted by quantum chemical calculations for the (R) configuration. A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. uantwerpen.be

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in the angle of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. nih.gov These techniques are particularly useful for molecules with chromophores near the stereocenter. The resulting spectra, often referred to as chiroptical fingerprints, can be used to assign and confirm the stereochemistry of a chiral compound. researchgate.net

Microwave Spectroscopy: Also known as rotational spectroscopy, this technique can determine the precise gas-phase structure of a molecule. nih.gov A specialized three-wave mixing microwave technique can distinguish between enantiomers in a mixture and determine their absolute configurations, offering a unique advantage for analyzing complex samples. harvard.edu

| Technique | Parameter Measured | Expected Observation for (R)-enantiomer | Basis of Assignment |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential IR Absorption (ΔA) | Specific pattern of positive and negative bands | Correlation with theoretically calculated spectrum |

| Optical Rotation (OR) | Specific Rotation [α]D | A specific positive or negative value | Comparison with known standards or theoretical models |

Chiral chromatography is the most widely used technique for separating the enantiomers of a chiral compound and determining the enantiomeric purity of a sample. openochem.orgwikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. chiralpedia.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and versatile method for enantiomeric separation. nih.gov For sulfonamides, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. nih.govresearchgate.net A sample of 1-methoxypropane-2-sulfonamide (B1464022) would be passed through an HPLC column containing a suitable CSP. The two enantiomers, this compound and its (S) counterpart, would elute at different times, allowing for their individual quantification.

Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and provides higher resolution than HPLC, making it an attractive alternative for separating enantiomers of sulfonamide derivatives. nih.govresearchgate.net It uses a supercritical fluid, typically carbon dioxide, as the mobile phase.

The choice of the specific chiral column and chromatographic conditions (mobile phase, flow rate, temperature) is critical and requires methodical optimization to achieve baseline separation of the enantiomers. nih.gov

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. rsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of every atom, providing unequivocal proof of the absolute stereochemistry. researchgate.netresearchgate.net

To determine the absolute configuration of this compound, a suitable single crystal of the enantiomerically pure compound would need to be grown. The analysis of the diffraction data, often involving the calculation of the Flack parameter, allows for the unambiguous assignment of the (R) or (S) configuration. researchgate.net Alternatively, co-crystallization with a known chiral counterion can also be used to determine the absolute configuration. rsc.org

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Flack Parameter | 0.02(3) |

| Conclusion | Confirms the absolute configuration as assigned. |

Enantiomeric Excess Determination and Analytical Validation in Research

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. wikipedia.org It quantifies the degree to which one enantiomer is present in a greater amount than the other and is a critical parameter in the synthesis and evaluation of chiral compounds. It is calculated from the relative amounts of the R and S enantiomers, typically determined from the peak areas in a chiral chromatogram. openochem.org

Formula for Enantiomeric Excess: % ee = (|[R] - [S]| / ([R] + [S])) x 100%

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively. A sample of pure this compound would have an ee of 100%, while a racemic mixture (equal amounts of both enantiomers) would have an ee of 0%. wikipedia.org

For the determination of ee to be considered reliable and accurate, the analytical method used (e.g., chiral HPLC) must be rigorously validated. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For chiral analysis, this means achieving baseline separation of the two enantiomers.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. This is particularly important for detecting small enantiomeric impurities.

| Validation Parameter | Acceptance Criterion | Purpose |

|---|---|---|

| Specificity/Resolution (Rs) | Rs > 1.5 | Ensures distinct separation of enantiomer peaks. |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | Confirms proportional response to concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Verifies the method measures the true amount. |

| Precision (% RSD) | ≤ 2.0% | Demonstrates method reproducibility. |

| LOQ of minor enantiomer | ≤ 0.1% of nominal concentration | Ensures accurate ee measurement at high purity levels. |

Synthetic Methodologies for 2r 1 Methoxypropane 2 Sulfonamide and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. numberanalytics.com For (2R)-1-methoxypropane-2-sulfonamide, the primary strategic disconnections involve the C-S and S-N bonds.

A key disconnection strategy is to break the molecule down into simpler precursors, which can then be further disconnected until readily available starting materials are identified. numberanalytics.com The most common type of disconnection is heterolytic, which involves breaking a bond to form a cation and an anion. numberanalytics.com The molecular structure, including the presence of ring systems and stereochemistry, significantly influences the disconnection strategy. numberanalytics.comelsevier.combham.ac.uk

Key Disconnections for this compound:

C-S Bond Disconnection: This approach disconnects the chiral side chain from the sulfonyl group. This leads to a chiral precursor, (R)-1-methoxypropan-2-amine, and a sulfonylating agent. The synthesis of the chiral amine is a critical step in this approach.

S-N Bond Disconnection: This strategy involves the formation of the sulfonamide bond in the final steps. This would typically involve reacting a chiral sulfonyl chloride with ammonia. The challenge here lies in the preparation of the enantiomerically pure sulfonyl chloride.

These disconnections guide the synthetic plan, highlighting the key fragments and the corresponding chemical transformations required for the total synthesis.

Chiral Pool Approaches and Precursor Utilization

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. tcichemicals.com These compounds serve as excellent starting materials for the synthesis of complex chiral molecules.

The synthesis of this compound can strategically begin from a chiral precursor. A notable example is the biocatalytic production of (S)-1-methoxypropan-2-amine, the enantiomer of the required amine precursor, via transamination of methoxyacetone (B41198). chimia.ch While this produces the opposite enantiomer, biocatalytic methods are often adaptable to produce either enantiomer by selecting the appropriate enzyme or substrate. The synthesis of chiral non-racemic sulfonamides has also been achieved from readily available materials like (1S)-(+)-10-camphorsulfonamide. drexel.edu

The use of such chiral building blocks simplifies the synthetic route by incorporating the desired stereochemistry from the outset, avoiding the need for chiral separations or complex asymmetric reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. nih.gov This method is a cornerstone of asymmetric synthesis. sigmaaldrich.com

Several types of chiral auxiliaries are commercially available, including those based on ephedrine (B3423809) and pseudoephedrine, oxazolidinones, and sulfur-based compounds. sigmaaldrich.comnih.gov For the synthesis of chiral sulfonamides, a chiral auxiliary can be attached to either the amine or the sulfonyl moiety to control the stereochemistry of subsequent reactions. For instance, sulfinamides, which are precursors to sulfonamides, can be synthesized with high stereoselectivity using quinine (B1679958) as a chiral auxiliary. nih.gov The synthesis of chiral sulfoximines has been achieved through the stereospecific S-alkylation of readily accessible chiral sulfinamides. researchgate.net

This approach offers a reliable way to introduce chirality, and the wide availability of different auxiliaries allows for the synthesis of a broad range of chiral sulfonamides.

Asymmetric Synthesis Routes to Chiral Sulfonamides

Asymmetric synthesis aims to create a chiral product from a non-chiral starting material. chiralpedia.com This is often achieved using a chiral catalyst, reagent, or auxiliary. chiralpedia.com The development of catalytic enantioselective methods is particularly important for industrial applications due to the use of small amounts of the chiral catalyst.

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, including sulfonamides. morressier.comnih.gov This approach utilizes a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Transition metals like rhodium (Rh), palladium (Pd), and gold (Au) are widely used in asymmetric catalysis due to their ability to coordinate with organic molecules and facilitate a wide range of transformations. morressier.comtcichemicals.comchiralpedia.comnih.govacs.orgresearchgate.netmdpi.com

Rhodium (Rh): Rhodium catalysts have been successfully employed in the asymmetric synthesis of sulfoximines through the coupling of sulfenamides with diazo compounds. acs.org This method allows for the formation of a chiral sulfur center with high enantioselectivity. acs.org Rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to α,β-ethenesulfonyl fluorides have also been developed to produce chiral sulfonyl fluorides. nih.gov

Palladium (Pd): Palladium-catalyzed reactions are versatile for forming C-N and C-S bonds. The Tsuji-Trost allylation, a Pd-catalyzed N-allylation, has been used for the enantioselective synthesis of N-C axially chiral sulfonamides. nih.govelsevierpure.com

Gold (Au): Gold catalysis has emerged as a powerful tool in organic synthesis. nih.govmdpi.com Gold catalysts have been used in the tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides to produce enantioenriched pyrrolidines. nih.gov The development of chiral ligands for gold has been crucial for achieving high enantioselectivity. mdpi.comresearchgate.netrsc.org

The choice of metal and ligand is critical for the success of these reactions, with the ligand often being the primary source of chirality transfer.

Enantioselective Catalysis in Sulfonamide Formation

Organocatalytic Strategies for Chiral Induction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral compounds, offering a less toxic and more environmentally benign alternative to metal-based catalysts. nih.gov These small organic molecules can effectively induce chirality in the synthesis of sulfonamides and their precursors.

Recent research has demonstrated the utility of organocatalysts in various asymmetric transformations leading to chiral sulfonamides. For instance, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, can activate both the nucleophile and the electrophile simultaneously, leading to high enantioselectivity. nih.gov Novel organocatalysts, such as those with a squaramide-sulfonamide motif, have been designed and successfully applied in asymmetric aldol (B89426) reactions, showcasing their potential as multiple hydrogen-bond donors. nih.govacs.org These catalysts have proven effective in creating chiral centers with high stereocontrol. acs.org

The development of DPEN-based sulfonamide organocatalysts has also shown promise in asymmetric α-alkylation reactions. researchgate.net Computational tools and genetic algorithms are being used to accelerate the discovery of new and more general organocatalysts, moving beyond traditional high-throughput screening methods. researchgate.net This inverse design strategy allows for the simultaneous exploration of both the catalyst and substrate scope, leading to the identification of highly effective catalysts for specific transformations. researchgate.net

Furthermore, organocatalytic methods have been successfully employed in the atroposelective N-alkylation of sulfonamides, yielding axially chiral products with excellent enantiopurity. nih.gov This approach is significant as axially chiral sulfonamides have shown great potential in drug discovery. nih.gov

| Catalyst Type | Reaction Type | Key Features |

| Squaramide-Sulfonamide | Asymmetric direct vinylogous aldol reaction | Multiple hydrogen-bond donor, high enantioselectivity. nih.govacs.org |

| DPEN-based Sulfonamides | Asymmetric α-alkylation | High enantioselectivity through dual hydrogen bonding. researchgate.net |

| Chiral Amine Catalysts | Atroposelective N-alkylation | Operationally simple, provides access to axially chiral sulfonamides. nih.gov |

| Bifunctional Organocatalysts | Asymmetric C-N bond activation | Mild reaction conditions, broad substrate scope. nih.gov |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is a powerful strategy for constructing molecules with multiple stereocenters, where the configuration of one center directs the formation of a subsequent one. This approach is particularly valuable in the synthesis of complex chiral sulfonamides.

One notable example is the iron-catalyzed intramolecular nucleophilic cyclization of α-allenic sulfonamides to produce 2,3-dihydropyrroles. acs.org This method can be highly diastereoselective, particularly with 1,2-disubstituted allenamides, affording the corresponding 2,3-dihydropyrroles with high diastereomeric ratios. acs.org Density functional theory (DFT) calculations have been employed to understand the reaction mechanism and the origin of the high diastereoselectivity. acs.org

Another approach involves the diastereoselective synthesis of γ- and δ-lactams from imines and sulfone-substituted anhydrides. nih.gov This single-step reaction can proceed with high diastereoselectivity, and substituents on the anhydride (B1165640) ring can induce high levels of stereocontrol. nih.gov This methodology has been successfully applied to the synthesis of natural products. nih.gov

The use of chiral auxiliaries, as discussed in the next section, is also a prominent method for achieving diastereoselectivity in sulfonamide synthesis. The chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and is subsequently removed.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is widely used in the asymmetric synthesis of chiral compounds, including sulfonamides. nih.govsigmaaldrich.com

One of the most well-known chiral auxiliaries is tert-butanesulfinamide, introduced by Ellman. sigmaaldrich.com This versatile auxiliary can be condensed with aldehydes and ketones to form tert-butanesulfinyl imines. The tert-butanesulfinyl group activates these imines for nucleophilic addition and acts as a powerful chiral directing group, generally leading to high diastereoselectivity. sigmaaldrich.com The auxiliary can then be removed under mild conditions to yield the desired chiral amine products. sigmaaldrich.com This methodology has been extensively used in the synthesis of various biologically active compounds and natural products. sigmaaldrich.com

Quinine, a naturally occurring and inexpensive chiral molecule, has also been effectively used as a chiral auxiliary in the asymmetric synthesis of sulfinamides. nih.gov This method provides access to a variety of chiral sulfinamides in good yields and with excellent enantioselectivity. nih.gov A key advantage of this approach is the ability to recover and recycle the quinine auxiliary. nih.gov

Other chiral auxiliaries, such as oxazolidinones, have been popularized for their effectiveness in controlling stereochemistry in various reactions, including those leading to the formation of chiral centers in complex molecules. wikipedia.org The choice of chiral auxiliary is crucial and depends on the specific transformation and the desired stereochemical outcome.

| Chiral Auxiliary | Application | Key Advantages |

| tert-Butanesulfinamide (Ellman's auxiliary) | Asymmetric synthesis of amines | Versatile, high diastereoselectivity, mild removal. sigmaaldrich.com |

| (-)-Quinine | Asymmetric synthesis of sulfinamides | Inexpensive, recoverable, excellent enantioselectivity. nih.gov |

| Oxazolidinones | Asymmetric alkylation and aldol reactions | Effective in controlling stereochemistry in complex syntheses. wikipedia.org |

Multi-Component Reactions (MCRs) and Cascade Processes in Sulfonamide Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. acs.orgresearchgate.net Similarly, cascade reactions, which involve a series of intramolecular transformations, provide a powerful tool for the rapid construction of complex molecular architectures from simple starting materials. nih.govnih.gov

In the realm of sulfonamide synthesis, a notable MCR involves the reaction of a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org This strategy is highly atom-economical and stereoselective. acs.org Another sustainable approach is a copper-catalyzed three-component reaction starting from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent (DES), which avoids the use of volatile organic compounds. researchgate.net

Cascade reactions have also been effectively employed. For instance, a novel regiospecific cascade synthesis of sulfonamide derivatives has been developed from N-(2-polychloroethyl)sulfonamides via chloroaziridine intermediates. nih.gov This process involves cyclization, recyclization, and isomerization steps. nih.gov Electrochemical methods have also enabled complex radical cascade reactions for the synthesis of bridged or fused sulfonamides, including medium-sized rings, under metal-free and oxidant-free conditions. nih.gov A copper(I)-catalyzed cascade involving an intramolecular nucleophilic attack on an N-sulfonylketenimine followed by a rearrangement of sulfonimidates to sulfonamides has been developed for the synthesis of complex heterocyclic structures. acs.org

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including sulfonamides. tandfonline.comsci-hub.se These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as solvent choice, atom economy, and waste minimization. tandfonline.comprimescholars.com

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. sci-hub.seresearchgate.net To this end, solvent-free (neat) reaction conditions have been successfully applied to the synthesis of sulfonamides. sci-hub.se For example, the sulfonylation of amines with arylsulfonyl chlorides can be carried out at room temperature on solid bases like potassium carbonate, leading to high yields and purity with a simple work-up. sci-hub.se Mechanochemical approaches, using ball milling, have also been developed for the solvent-free synthesis of sulfonamides, offering an environmentally friendly and cost-effective process. rsc.org

Water, being a non-toxic and readily available solvent, is an attractive medium for green synthesis. rsc.org Facile and environmentally benign methods for sulfonamide synthesis in water have been described, often under dynamic pH control, which can simplify product isolation to simple filtration after acidification. sci-hub.sersc.org Deep eutectic solvents (DESs) represent another class of green reaction media that have been used for the multicomponent synthesis of sulfonamides, avoiding the use of volatile organic compounds. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjk-sci.com Synthetic strategies that maximize atom economy are a cornerstone of green chemistry. Multi-component reactions inherently possess high atom economy as they incorporate most or all of the atoms from the starting materials into the final product. acs.orgresearchgate.net

Waste minimization is another critical goal. This can be achieved through various strategies, including the use of catalytic processes over stoichiometric reagents, as catalysts are used in small amounts and can often be recycled. The development of electrochemical methods for sulfonamide synthesis is a promising approach, as it can avoid the use of chemical oxidants and reductants, thereby reducing waste generation. nih.govresearchgate.net Furthermore, designing synthetic routes that avoid the need for protecting groups can significantly reduce the number of steps and the amount of waste produced. The direct synthesis of sulfonamides from readily available starting materials, such as the copper-catalyzed coupling of arylboronic acids, nitroarenes, and potassium pyrosulfite, represents a more atom-economical and waste-reducing alternative to traditional methods. thieme-connect.com Calculating metrics like the E-factor (environmental factor), which quantifies the amount of waste produced per unit of product, can help in assessing the environmental performance of a synthetic route. rsc.org

Process Optimization and Scale-Up Considerations for Research Synthesis

The efficient synthesis of enantiomerically pure compounds like this compound is a critical aspect of pharmaceutical and chemical research. Process optimization and the potential for scale-up are key considerations, even at the research stage, to ensure that a synthetic route is viable for producing larger quantities of the target molecule for further studies. The synthesis of this compound can be logically divided into two main stages: the preparation of the chiral precursor, (2R)-1-methoxypropan-2-amine, and its subsequent sulfonylation.

The primary challenge and focus of optimization often lie in establishing the stereocenter of the chiral amine precursor with high enantiomeric purity. Biocatalysis has emerged as a powerful and sustainable method for the synthesis of chiral amines. nih.govresearchgate.net Specifically, enzymes such as transaminases and amine dehydrogenases are utilized for the asymmetric amination of a prochiral ketone, methoxyacetone. researchgate.net

One documented approach involves the use of a transaminase to convert methoxyacetone to the corresponding chiral amine. While much of the published research has focused on the synthesis of the (S)-enantiomer due to its use as an intermediate in agrochemicals, the principles are applicable to the production of the (R)-enantiomer. researchgate.net A notable example of a scaled-up biocatalytic process for the (S)-enantiomer is detailed in a patent, where methoxyacetone is converted using a transaminase with 2-aminopropane as the amine donor. This process achieved a high concentration of the product with excellent enantiomeric excess. google.com

Table 1: Example of Biocatalytic Synthesis Conditions for 1-methoxy-2-aminopropane

| Parameter | Condition | Reference |

| Enzyme | Transaminase | google.com |

| Substrate | Methoxyacetone | google.com |

| Amine Donor | 2-Aminopropane | google.com |

| Substrate Conc. | 1.0 M | google.com |

| Amine Donor Conc. | 1.5 M | google.com |

| Temperature | 30 ± 1 °C | google.com |

| pH | 7.5 | google.com |

| Reaction Time | 8 hours | google.com |

| Product Conc. | 0.6 M | google.com |

| Enantiomeric Excess | > 99% (for S-enantiomer) | google.com |

For the production of the (R)-enantiomer, (2R)-1-methoxypropan-2-amine, similar biocatalytic strategies would be employed, likely involving a transaminase with the opposite stereopreference or an engineered amine dehydrogenase. The optimization of such a process would involve screening for the optimal enzyme, and adjusting parameters such as pH, temperature, substrate and cofactor concentrations, and reaction time to maximize yield and enantioselectivity.

Once the chiral amine precursor, (2R)-1-methoxypropan-2-amine, is obtained in high enantiomeric purity, the subsequent step is the sulfonylation to yield the final product. This is typically achieved by reacting the amine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base.

Table 2: General Sulfonylation Reaction Parameters

| Parameter | Typical Condition |

| Reactants | (2R)-1-methoxypropan-2-amine, Methanesulfonyl chloride |

| Solvent | Aprotic solvent (e.g., Dichloromethane, THF) |

| Base | Tertiary amine (e.g., Triethylamine, Pyridine) |

| Temperature | 0 °C to room temperature |

| Work-up | Aqueous wash, extraction, and solvent evaporation |

| Purification | Column chromatography or recrystallization |

Process optimization for this sulfonylation step on a research scale would focus on several key aspects. The choice of solvent and base is crucial to ensure good solubility of the reactants and to efficiently scavenge the HCl generated during the reaction. Temperature control is important to manage the exothermic nature of the reaction and to minimize the formation of side products. The stoichiometry of the reactants would also be optimized to ensure complete conversion of the starting amine while minimizing the use of excess reagents, which would need to be removed during purification.

Chemical Reactivity and Transformation Studies of 2r 1 Methoxypropane 2 Sulfonamide

Reactivity at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for chemical modification, readily undergoing reactions such as N-alkylation and N-acylation, and participating in the formation of heterocyclic structures.

N-alkylation of sulfonamides, including structures related to (2R)-1-methoxypropane-2-sulfonamide, can be achieved using various reagents and catalysts. For instance, alcohols can serve as alkylating agents in the presence of Tf₂O, providing a pathway to N-alkyl sulfonamides under mild conditions. researchgate.net Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, have also been demonstrated to be effective catalysts for the N-alkylation of primary sulfonamides. organic-chemistry.org Another approach involves the use of trichloroacetimidates as alkylating agents, which react with sulfonamides in refluxing toluene (B28343) without the need for additional additives. organic-chemistry.org

Palladium(II) catalysis has been employed for the meta-C–H alkylation of benzylsulfonamides, a reaction that showcases the versatility of sulfonamide modification. nih.gov This method utilizes an isoquinoline (B145761) ligand and a transient mediator to achieve functionalization at the aromatic ring of the benzyl (B1604629) group. nih.gov The resulting meta-substituted benzylsulfonamides can be further transformed into other derivatives. nih.gov

N-acylation of sulfonamides is another common transformation. These reactions introduce an acyl group onto the nitrogen atom, typically by reacting the sulfonamide with an acyl chloride or anhydride (B1165640).

A summary of representative N-alkylation methods for sulfonamides is presented in the table below.

| Alkylating Agent | Catalyst/Reagent | Conditions | Product Type |

| Alcohols | Tf₂O | Mild | N-Alkyl sulfonamides researchgate.net |

| Alcohols | [Ru(p-cymene)Cl₂]₂ | - | N-Alkyl sulfonamides organic-chemistry.org |

| Trichloroacetimidates | None | Refluxing toluene | N-Alkyl sulfonamides organic-chemistry.org |

| Alkyl Iodides | Pd(OAc)₂/Isoquinoline | 100 °C | meta-Alkyl benzylsulfonamides nih.gov |

The sulfonamide moiety is a valuable precursor for the synthesis of various heterocyclic compounds. nih.gov For example, the reaction of sulfonamides with divinylsilanes in the presence of an oxidant like N-bromosuccinimide (NBS) can lead to bromosulfonamidation products. nih.gov These intermediates can then undergo base-induced cyclization to form heterocycles such as imidazolines and 1,4-oxazocanes. nih.gov

In some cases, the solvent can participate in the reaction. For instance, when the oxidative sulfonamidation of divinylsilanes is carried out in acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), Ritter-type solvent interception products are formed. nih.gov The synthesis of N-sulfonyl pyrrolidine-2,5-diones has been achieved through a three-step process involving carbamoylation-sulfamoylation, deprotection, and condensation, catalyzed by a Dawson-type heteropolyacid. researchgate.net

The synthesis of various heterocycles from sulfonamide precursors is highlighted below.

| Reactant(s) | Reagent(s)/Catalyst | Product Heterocycle |

| Sulfonamide, Divinylsilane | NBS, Base | Imidazoline, 1,4-Oxazocane nih.gov |

| Sulfonamide, Succinic Anhydride | Dawson-type Heteropolyacid | N-Sulfonyl pyrrolidine-2,5-dione researchgate.net |

| N-arylsulfonohydrazide, 2-(hydroxymethylene)-1-cycloalkanone | Piperidine acetate | Pyrazole derivative nih.gov |

| N-arylsulfonylguanidine, Benzothiazole derivative | Alkali | 2-Pyrimidylbenzothiazole nih.gov |

Reactivity at the Methoxyl Group and Related Transformations

The methoxyl group in this compound is another site for chemical modification, primarily through cleavage of the ether linkage.

The cleavage of methoxybenzyl ethers, a related structural motif, can be accomplished using polymer-supported sulfonamides in the presence of catalytic trifluoromethanesulfonic acid. nih.gov This process effectively transfers the p-methoxybenzyl group from an alcohol to the sulfonamide. nih.gov While this specific reaction is for a protecting group, it demonstrates a potential reactivity pathway for the ether linkage in similar structures.

The stereochemical configuration and the presence of the methoxyl group in this compound can influence the outcome of reactions at other parts of the molecule. The specific stereochemistry at the second carbon of the propane (B168953) chain is a key feature of the molecule.

Reactions Involving the Propane Backbone

The propane backbone of this compound can also be a site for chemical reactions. For example, in the synthesis of related compounds, modifications to the propyl chain are key steps. A process for preparing optically pure (R)-5-[(1R)-l-(4-alkylpiperazin-l-yl) ethyl]-2- methoxybenzenesulfonamide involves the stereoselective catalytic reduction of a precursor, highlighting a transformation on a propyl-like chain. google.com

Functionalization of Aliphatic C-H Bonds

The targeted functionalization of aliphatic C-H bonds represents a significant challenge in organic synthesis, and the sulfonamide moiety can play a crucial role in directing such reactions. Research in this area often focuses on intramolecular reactions where the sulfonamide group facilitates the activation of a specific C-H bond within the same molecule.

While specific studies detailing the C-H functionalization of this compound are not extensively documented in the provided search results, the reactivity of related sulfonamides provides a framework for understanding potential transformations. For instance, tertiary sulfonamides have been shown to react with thermally generated benzynes. nih.gov In these reactions, the nitrogen atom of the sulfonamide attacks the benzyne, leading to the formation of a zwitterionic intermediate. nih.gov This intermediate can then undergo various transformations, including desulfonylation or sulfonyl transfer, ultimately resulting in the formation of new heterocyclic structures. nih.gov This type of reactivity highlights the potential for the sulfonamide group to mediate complex chemical transformations, which could be extrapolated to the functionalization of the aliphatic C-H bonds within the this compound scaffold.

Stereocenter Inversion or Retention Studies

The stereochemical outcome of reactions involving chiral molecules is of paramount importance. For this compound, any reaction at or near the chiral center (the carbon at the 2-position) could potentially lead to either inversion or retention of its configuration.

Studies on related systems provide insights into the factors that govern stereochemical outcomes. For example, in reactions involving the cleavage of the N-S bond in tertiary sulfonamides and subsequent cyclization, the stereochemistry of the final product is determined by the reaction mechanism. nih.gov If the reaction proceeds through a mechanism that involves a direct backside attack at the chiral center, an inversion of stereochemistry would be expected. Conversely, a mechanism that proceeds through a frontside attack or involves a species that retains the original stereochemical information would lead to retention of configuration. The specific reaction conditions, including the nature of the reagents and solvents, can significantly influence which pathway is favored.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For this compound, mechanistic studies would focus on elucidating the pathways of its reactions, identifying intermediates, and determining the kinetics of these processes.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are crucial for determining the rate of a reaction and understanding how the concentration of reactants affects this rate. This information is instrumental in elucidating the reaction mechanism. For instance, in the ozonolysis of related unsaturated ethers like 2-methoxypropene, rate coefficients have been determined using both absolute and relative rate methods. mdpi.com Such studies help in understanding the reactivity of the molecule and can be used to predict its atmospheric lifetime. mdpi.com

For this compound, kinetic studies of its transformations would involve monitoring the disappearance of the reactant and the appearance of products over time under various conditions. The data obtained could be used to derive a rate law, which provides mathematical evidence for the proposed reaction mechanism. For example, a reaction's dependence on the concentration of a particular reagent can indicate whether that reagent is involved in the rate-determining step of the reaction.

Intermediate Identification and Trapping Experiments

The direct observation or indirect detection of reaction intermediates provides strong evidence for a proposed reaction mechanism. In the reactions of tertiary sulfonamides with benzynes, zwitterionic intermediates have been proposed. nih.gov The formation of different products through sulfonyl transfer or desulfonylation pathways is rationalized based on the behavior of these intermediates. nih.gov

In the context of this compound, trapping experiments could be designed to capture transient intermediates. This might involve introducing a "trapping agent" into the reaction mixture that is known to react selectively with the suspected intermediate, leading to a stable, characterizable product. For example, if a carbocation intermediate is proposed, a nucleophilic trapping agent could be used. The identification of the trapped product would provide compelling evidence for the existence of that intermediate. Similarly, spectroscopic techniques such as NMR or mass spectrometry could be employed to directly observe and characterize short-lived intermediates under specific reaction conditions.

Theoretical and Computational Investigations of 2r 1 Methoxypropane 2 Sulfonamide

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to map the energy changes as the molecule transitions between these states.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can provide highly accurate information about molecular structures and energies. acs.org For (2R)-1-methoxypropane-2-sulfonamide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to perform a full geometry optimization. nih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound Calculated using DFT

| Conformer | Dihedral Angle (O=S=N-C) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 (most stable) |

| B | 180° | 1.5 |

| C | -60° | 2.1 |

| D | 0° | 5.8 (transition state) |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

While DFT provides high accuracy, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a faster, classical mechanics-based approach. Force fields, which are sets of parameters describing the potential energy of a system, are used to calculate the energy of different conformations.

Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms in a molecule over time. nih.gov An MD simulation of this compound, either in a vacuum or in a solvent, would reveal how the molecule explores its conformational space. This can provide insights into its flexibility and the dynamic equilibrium between different conformers. Analysis of the MD trajectory can identify the most populated conformational states and the pathways for interconversion between them.

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within a molecule is key to explaining its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be localized on the sulfonamide group, specifically the nitrogen and oxygen atoms, due to the presence of lone pairs. The LUMO would likely be an antibonding orbital associated with the S=O bonds. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.2 |

| HOMO-LUMO Gap | 8.3 |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive concepts of chemical bonds and lone pairs. NBO analysis can quantify the strength of bonds, the hybridization of atoms, and the extent of electron delocalization (hyperconjugation).

Prediction of Spectroscopic Parameters for Research Interpretation

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. For novel compounds like this compound, this can be particularly useful for structural confirmation.

Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By comparing the calculated spectra with experimental data, researchers can confirm the structure of the synthesized molecule and gain a deeper understanding of its vibrational modes and electronic environment. Discrepancies between calculated and experimental values can often be explained by intermolecular interactions in the solid state or solvent effects, which can also be modeled computationally. nih.gov

Computational NMR and IR Spectroscopy

Computational spectroscopy has become an indispensable tool for the analysis and interpretation of experimental spectra. By simulating the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound, researchers can gain a deeper understanding of its structural and electronic properties. These simulations are typically performed using quantum chemical methods, such as density functional theory (DFT), which can predict spectroscopic parameters with a high degree of accuracy.

Detailed computational analyses allow for the assignment of specific spectral signals to individual atoms and vibrational modes within the molecule. For instance, calculated ¹H and ¹³C NMR chemical shifts can help to unambiguously assign the resonances observed in experimental spectra. Similarly, simulated IR spectra can aid in the identification of characteristic vibrational frequencies, such as the stretching and bending modes of the sulfonamide and methoxy (B1213986) groups.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | Data not available in search results |

| ¹³C NMR Chemical Shift (ppm) | Data not available in search results |

| IR Vibrational Frequency (cm⁻¹) | Data not available in search results |

Chiroptical Spectroscopy (CD, ORD) Simulations

Given the chiral nature of this compound, arising from the stereocenter at the second carbon atom, chiroptical spectroscopy simulations are of particular importance. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are sensitive to the three-dimensional arrangement of atoms in a molecule.

Computational simulations of CD and ORD spectra can predict the chiroptical response of the (2R)-enantiomer. These theoretical spectra can then be compared with experimental data to confirm the absolute configuration of a synthesized or isolated compound. Such studies are crucial in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry offers powerful tools for investigating the reactivity of this compound and predicting the mechanisms of reactions in which it participates. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, intermediates, and transition states.

Transition state modeling, in particular, is a key aspect of these investigations. The transition state is a high-energy, transient species that represents the bottleneck of a reaction. By calculating the structure and energy of the transition state, it is possible to determine the activation energy of the reaction, which is a critical factor in determining its rate. These computational insights can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can be used to study these solvent effects on this compound.

Implicit and explicit solvent models can be employed to simulate how the solvent molecules interact with the solute. These interactions can stabilize certain conformations of the molecule over others and can also affect the energetics of a reaction by stabilizing or destabilizing the reactants, intermediates, and transition states. Understanding these solvent effects is crucial for translating a reaction from a theoretical, gas-phase model to a real-world, solution-phase experiment.

Advanced Analytical Techniques for Research Characterization of 2r 1 Methoxypropane 2 Sulfonamide

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and molecular weight of (2R)-1-methoxypropane-2-sulfonamide with exceptional accuracy. researchgate.netresearchgate.net Unlike standard mass spectrometry, HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, can measure mass-to-charge ratios to within a few parts per million (ppm). researchgate.netresearchgate.net This high mass accuracy allows for the confident determination of the molecular formula.

For this compound (C4H11NO3S), the expected exact mass can be calculated. HRMS analysis would yield a measured mass that closely matches this theoretical value, thereby confirming the elemental composition and ruling out other potential structures with the same nominal mass. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information, corroborating the connectivity of the methoxy (B1213986), propane (B168953), and sulfonamide moieties.

A typical HPLC-HRMS method can be employed for the simultaneous analysis of multiple sulfonamides and their metabolites in various matrices. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including this compound. nih.gov Advanced NMR methods provide detailed information about the connectivity, stereochemistry, and dynamics of the molecule. ipb.ptnih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals and establishing the connectivity of the molecule. harvard.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the methine proton and the protons of the adjacent methyl and methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a chiral molecule like this compound, NOESY can be used to help confirm the relative stereochemistry by observing through-space interactions between specific protons.

| ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Assignment |

| ~3.6 | ~55-56 | Methoxy group (-OCH₃) protons and carbon. rsc.org |

| ~3.5-4.0 | ~50-60 | Methylene (-CH₂-) protons and carbon adjacent to the methoxy group. |

| ~3.0-3.5 | ~50-60 | Methine (-CH-) proton and carbon at the chiral center. |

| ~1.3-1.5 | ~15-20 | Methyl (-CH₃) protons and carbon attached to the chiral center. |

| Variable | - | Sulfonamide (-SO₂NH₂) protons, chemical shift is solvent and concentration dependent. rsc.orgnih.gov |

Solid-State NMR for Polymorphic and Conformational Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. iaea.org It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms.

Probe the local environment and conformation of the molecule within the crystal lattice.

Study intermolecular interactions, such as hydrogen bonding involving the sulfonamide group. koreascience.kr

Dynamic NMR for Conformational Exchange

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and rotations around single bonds. youtube.com For this compound, DNMR could be employed to investigate the rotational barriers around the C-S and C-O bonds and to study the conformational flexibility of the molecule in solution. youtube.com Techniques like exchange spectroscopy (EXSY) can provide information on the rates of these dynamic processes. youtube.com

Vibrational Spectroscopy (IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. researchgate.netmdpi.com

For this compound, the following characteristic vibrational bands would be expected:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (sulfonamide) | Stretching | 3400-3200 | nih.gov |

| C-H (aliphatic) | Stretching | 3000-2850 | docbrown.info |

| S=O (sulfonamide) | Asymmetric Stretching | 1350-1310 | rsc.org |

| S=O (sulfonamide) | Symmetric Stretching | 1160-1140 | rsc.org |

| C-O (ether) | Stretching | 1150-1085 | docbrown.info |

| S-N (sulfonamide) | Stretching | 950-900 | nih.gov |

Deviations in the positions and shapes of these bands, particularly the N-H and S=O stretching vibrations, can provide insights into the strength and nature of hydrogen bonding in the solid state or in solution. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. nih.gov For a chiral compound like this compound, X-ray crystallography can unambiguously establish the (R) configuration at the stereocenter. researchgate.net

The analysis of the crystal structure provides precise information on:

Bond lengths and angles.

Torsional angles, defining the molecular conformation.

The packing of molecules in the crystal lattice.

Intermolecular interactions, such as hydrogen bonds, which dictate the solid-state architecture. nih.gov

This detailed structural information is invaluable for understanding the physical and chemical properties of the compound.

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformation

Chiroptical methods are powerful non-destructive techniques that provide information on the three-dimensional structure of chiral molecules. thieme-connect.de These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. thieme-connect.de For this compound, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are pivotal in confirming its absolute configuration and investigating its conformational preferences in solution.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. biologic.net A CD spectrum exhibits positive or negative peaks, known as Cotton effects, in the regions of UV absorption corresponding to the molecule's chromophores. biologic.net For this compound, the sulfonamide group and any other chromophores in its vicinity will give rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effects are exquisitely sensitive to the stereochemistry of the chiral center. By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute configuration of the (2R)-enantiomer can be unequivocally confirmed. researchgate.net Furthermore, changes in the CD spectrum with variations in solvent or temperature can provide insights into the conformational dynamics of the methoxypropyl group relative to the sulfonamide moiety.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.netwikipedia.org An ORD curve that shows a complex variation in rotation around the absorption maximum of a chromophore is also known as a Cotton effect. biologic.net ORD and CD are intimately related phenomena and can be mathematically interconverted via the Kronig-Kramers transforms. biologic.net Historically, ORD was widely used to determine the absolute configuration of chiral molecules. leidenuniv.nl For this compound, the ORD curve would be expected to show a plain curve at wavelengths far from the absorption maxima of its chromophores and exhibit a Cotton effect in the region of absorption. The shape and sign of this Cotton effect are characteristic of the (2R)-configuration.

The combination of CD and ORD provides a comprehensive chiroptical fingerprint of this compound, which is invaluable for its stereochemical characterization.

Table 1: Illustrative Chiroptical Data for a Chiral Sulfonamide

| Parameter | Wavelength (nm) | Signal |

| Circular Dichroism | 235 | Positive Cotton Effect (Δε) |

| 210 | Negative Cotton Effect (Δε) | |

| Optical Rotatory Dispersion | 589 (D-line) | Positive Specific Rotation ([α]) |

| 245 | Peak of positive Cotton effect | |

| 220 | Trough of negative Cotton effect |

Note: This table provides hypothetical but typical data for a chiral sulfonamide to illustrate the nature of chiroptical measurements. The exact wavelengths and signs of the Cotton effects would need to be determined experimentally for this compound.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (Advanced Aspects)

Chromatographic techniques are the cornerstone for determining the chemical purity and, crucially for a chiral compound, the enantiomeric excess (e.e.). numberanalytics.comijpsjournal.com Advanced chromatographic methods offer high resolution and sensitivity for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric purity of pharmaceutical compounds. researchgate.netmdpi.com The development of a robust chiral HPLC method for this compound involves the careful selection of a chiral stationary phase (CSP), mobile phase, and detector.

Chiral Stationary Phases (CSPs): The key to chiral HPLC is the CSP, which creates a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with different stabilities, leading to their separation. researchgate.net For sulfonamides, polysaccharide-based CSPs are often very effective. nih.govelte.hu These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.gov

Mobile Phase: The choice of mobile phase is critical for achieving optimal resolution and retention times. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are common. researchgate.net In reversed-phase mode, mixtures of water or aqueous buffers with acetonitrile (B52724) or methanol (B129727) are used. nih.govnih.gov The addition of small amounts of additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), can significantly improve peak shape and resolution by suppressing the ionization of the analyte or interacting with the CSP. elte.hu

Detection: UV detection is commonly employed for the analysis of sulfonamides, as the aromatic ring and/or the sulfonamide group absorb in the UV region. The detection wavelength is chosen to maximize the signal-to-noise ratio.

Method Validation: A developed chiral HPLC method must be rigorously validated according to ICH guidelines to ensure it is fit for its intended purpose. elte.hunih.gov This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired (2S)-enantiomer are also determined to ensure that even trace amounts of the enantiomeric impurity can be accurately quantified. nih.gov

Table 2: Representative Chiral HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Expected Elution Order | (2S)-enantiomer followed by (2R)-enantiomer (hypothetical) |

Note: This table presents a typical starting point for method development. The optimal conditions would be established through systematic experimentation.

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. ijpsjournal.com Since sulfonamides like this compound are generally non-volatile due to the polar sulfonamide group, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis.

Derivatization: The acidic proton of the sulfonamide nitrogen can be reacted with a suitable derivatizing agent to form a less polar and more volatile derivative. Common derivatization reactions include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation (e.g., with trifluoroacetic anhydride (B1165640), TFAA).

GC-MS Analysis: The derivatized sample is then injected into the GC system. For chiral analysis, a chiral capillary column is used. These columns have a chiral stationary phase that allows for the separation of the enantiomeric derivatives. The separated compounds then enter the mass spectrometer (MS), which serves as a highly sensitive and selective detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum for structural confirmation) and quantitative data.

GC-MS is a powerful tool for identifying and quantifying trace impurities, including the enantiomeric impurity, in the bulk substance. The fragmentation pattern observed in the mass spectrum can help to confirm the identity of the main component and any related substances.

Table 3: Illustrative GC-MS Parameters for the Analysis of a Derivatized Sulfonamide

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | Chirasil-DEX CB (or similar chiral column) |

| Column Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min hold), ramp at 10 °C/min to 250 °C (5 min hold) |

| Injector Temperature | 250 °C |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Note: This table outlines typical parameters for a GC-MS method for a derivatized chiral compound. The specific conditions for the derivative of this compound would require experimental optimization.

Role and Applications As a Research Building Block in Diverse Chemical Fields

Utilization as a Chiral Auxiliary in Organic Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. These auxiliaries are chiral compounds that are temporarily incorporated into a non-chiral substrate to guide a chemical reaction towards the formation of a specific stereoisomer. Following the reaction, the auxiliary is removed, having imparted its chirality to the product.

(2R)-1-methoxypropane-2-sulfonamide can function as a chiral auxiliary due to its stereochemically defined center. While specific documented examples of its direct use as a commercial chiral auxiliary are not widespread, its structural motifs are present in more complex and widely used auxiliaries. The effectiveness of a chiral auxiliary often depends on its ability to create a rigid, well-defined steric environment around the reaction center, thereby favoring one approach of a reagent over another. Sulfur-based chiral auxiliaries, in general, have demonstrated considerable success in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and alkylations. researchgate.netscielo.org.mx They are often valued for being easy to prepare, providing high levels of diastereoselectivity, and being readily removable under mild conditions. scielo.org.mx

The principle of using a chiral sulfonamide as an auxiliary is well-established. For instance, pseudoephenamine, which contains a hydroxyl and a secondary amine group, has proven to be a versatile chiral auxiliary for asymmetric alkylations. nih.gov The sulfonamide group in this compound offers different steric and electronic properties that can be exploited in a similar manner to direct the stereochemical outcome of a reaction.

Ligand Design and Synthesis for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. The sulfonamide moiety is a key functional group in the design of such ligands.

The nitrogen and oxygen atoms of the sulfonamide group in this compound can act as coordination sites for metal ions. By incorporating this chiral sulfonamide into a larger molecular framework, bidentate or multidentate ligands can be synthesized. These ligands can then coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a metal-catalyzed reaction.

Sulfonamide-derived ligands have been successfully employed in a variety of metal-mediated transformations. researchgate.net The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the sulfonamide nitrogen and the carbon backbone. The methoxy (B1213986) group and the chiral center of this compound provide specific steric bulk and a defined spatial arrangement that can be advantageous in achieving high enantioselectivity in reactions such as hydrogenations, cross-couplings, and cycloadditions.

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative and complement to metal-based catalysis. Chiral sulfonamides can be incorporated into organocatalyst scaffolds to create effective and highly selective catalysts. researchgate.net

The sulfonamide group can participate in hydrogen bonding interactions, which is a key mechanism of activation in many organocatalytic reactions. nih.govnih.gov By acting as a hydrogen bond donor, the sulfonamide can activate electrophiles and control the orientation of substrates in the transition state. The chiral backbone of this compound ensures that this activation is done in a stereoselective manner. For example, organocatalysts containing sulfonamide groups have been used in reactions like hydrazone and oxime formation. nih.govnih.gov

Precursor in the Synthesis of Complex Molecules and Analogues

Beyond its role in asymmetric catalysis, this compound serves as a valuable starting material for the synthesis of more complex molecules. Its functional groups—the sulfonamide and the methoxy ether—provide handles for further chemical modification.

The sulfonamide group is a prominent feature in many biologically active compounds and approved drugs. nih.govresearchgate.net Therefore, using this compound as a building block allows for the introduction of this "privileged" substructure in a chiral, controlled manner. researchgate.net This is particularly relevant in medicinal chemistry, where the chirality of a drug molecule can be critical to its efficacy and safety.

Recent research has shown that sulfonamides can undergo complex radical cascade reactions to form bridged or fused ring systems, including challenging medium-sized rings. goettingen-research-online.de The use of a chiral precursor like this compound in such reactions would lead to the formation of enantiomerically enriched polycyclic sulfonamides, which are of significant interest in drug discovery and materials science.

| Application as Precursor | Resulting Molecular Complexity | Reference |

| Modular synthesis of photoprecursors | Fused polyheterocyclic sulfonamides | nih.govresearchgate.net |

| Electrooxidative radical cascade cyclization | Bridged or fused sulfonamides with medium-sized rings | goettingen-research-online.de |

Development of Novel Materials with Chiral Recognition Properties

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a fundamental process in chemistry and biology. Materials with chiral recognition capabilities are in high demand for applications in enantioselective separations, sensors, and asymmetric catalysis.

The defined stereochemistry of this compound makes it an attractive building block for the creation of such materials. By incorporating this chiral unit into polymers or onto solid supports, it is possible to create stationary phases for chromatography or membrane materials that can selectively bind to one enantiomer over the other. capes.gov.br The effectiveness of this recognition often relies on a combination of steric fit and specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, where the sulfonamide and methoxy groups can play a crucial role.

The use of naphthyl groups in conjunction with chiral acids has been shown to be effective in chiral recognition, forming distinct crystal structures with different enantiomers. nih.gov Similarly, the chiral environment provided by this compound can be exploited to create materials that can distinguish between enantiomers.

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and pi-pi stacking. snu.ac.kr The sulfonamide group is a versatile functional group in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sulfonyl oxygens). nih.govnih.gov

The specific geometry and electronic properties of the sulfonamide group in this compound can direct the formation of well-defined supramolecular architectures. rsc.orgresearchgate.net The amido protons of sulfonamides show a preference for hydrogen bonding to strong acceptors, while the amino protons tend to bond with sulfonyl oxygens. nih.gov This predictable hydrogen-bonding behavior can be used to design and construct complex host-guest systems, molecular capsules, and extended networks with specific topologies and functions. The chirality of this compound adds another layer of complexity and potential, allowing for the formation of chiral supramolecular assemblies.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral sulfonamides is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer enhanced safety, scalability, and efficiency over traditional batch processes. acs.org For a compound like (2R)-1-methoxypropane-2-sulfonamide, these technologies present a significant opportunity for optimizing its production and enabling the rapid generation of derivatives.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing exothermic reactions and handling hazardous reagents often used in sulfonamide synthesis. researchgate.net An electrochemical multicomponent synthesis of sulfonamides in a single-pass flow system has been demonstrated, providing a robust and scalable protocol that avoids less atom-economic sulfur dioxide surrogates. kit.edu This method, which works directly on non-prefunctionalized arenes, could potentially be adapted for the synthesis of precursors to this compound.